Cas no 40276-11-7 ((E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene)
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- (E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene
- 2,5-Dimethoxy-β-nitrostyrene
- 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene
- 2,5-DIMETHOXY-BETA-NITROSTYRENE
- Benzene,1,4-dimethoxy-2-(2-nitroethenyl)-
- NSC 158921
- NSC 610188
- Styrene,5-dimethoxy-.beta.-nitro-
- AC-12529
- EN300-169970
- A51077
- 2,5-Dimethoxy-
- 40276-11-7
- 2P-923
- SCHEMBL7418807
- (2-(2,5-Dimethoxyphenyl)vinyl)(hydroxy)azane oxide
- NSC158921
- A825027
- AKOS002288502
- NSC610188
- CCG-244846
- 1,4-dimethoxy-2-[(1E)-2-nitroethenyl]benzene
- 1,4-Dimethoxy-2-(2-nitroethenyl) benzene
- IRRZIWHEPWPPJF-AATRIKPKSA-N
- 1,4-Dimethoxy-2-(2-nitrovinyl)benzene
- AKOS015889140
- 2,5-Dimethoxy--nitrostyrene
- CHEMBL1989076
- AMY13648
- NSC-158921
- trans-2,5-Dimethoxy- beta -nitrostyrene
- 2,5-Dimethoxy-.beta.-nitrostyrene
- EN300-7447842
- CS-0356563
- 108536-18-1
- trans-2,5-Dimethoxy-beta-nitrostyrene, 97%
- Cyto9H6
- 1,4-dimethoxy-2-[(E)-2-nitrovinyl]benzene
- NSC-610188
- A-nitrostyrene
-
- MDL: MFCD00065072
- Inchi: 1S/C10H11NO4/c1-14-9-3-4-10(15-2)8(7-9)5-6-11(12)13/h3-7H,1-2H3/b6-5+
- InChI Key: IRRZIWHEPWPPJF-AATRIKPKSA-N
- SMILES: O(C)C1C=CC(=CC=1/C=C/[N+](=O)[O-])OC
Computed Properties
- Exact Mass: 209.06900
- Monoisotopic Mass: 209.068808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.1
- Topological Polar Surface Area: 64.3
Experimental Properties
- Color/Form: Orange crystalline powder
- Density: 1.197
- Melting Point: 116-120 °C (lit.)
- Boiling Point: 348.55°C (rough estimate)
- Flash Point: 163.2°C
- Refractive Index: 1.5400 (estimate)
- PSA: 64.28000
- LogP: 2.47440
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277578-10g |
1,4-Dimethoxy-2-(2-nitrovinyl)benzene |
40276-11-7 | 95% | 10g |
$286 | 2021-06-16 | |
| Alichem | A019089662-5g |
1,4-Dimethoxy-2-(2-nitrovinyl)benzene |
40276-11-7 | 95% | 5g |
$400.00 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030809-1g |
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene |
40276-11-7 | 98% | 1g |
¥349 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030809-5g |
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene |
40276-11-7 | 98% | 5g |
¥956 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030809-250mg |
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene |
40276-11-7 | 98% | 250mg |
¥125 | 2024-05-23 | |
| TRC | D654135-100mg |
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene |
40276-11-7 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D654135-500mg |
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene |
40276-11-7 | 500mg |
$ 135.00 | 2022-06-05 | ||
| TRC | D654135-1g |
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene |
40276-11-7 | 1g |
$ 230.00 | 2022-06-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 639699-1G |
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene |
40276-11-7 | 1g |
¥796.25 | 2023-12-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807779-5g |
2,5-Dimethoxy-β-nitrostyrene |
40276-11-7 | 98% | 5g |
1,979.00 | 2021-05-17 |
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene Suppliers
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on (E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene
Chemical Profile of (E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene (CAS No. 40276-11-7)
(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene, identified by its Chemical Abstracts Service (CAS) number 40276-11-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system with nitro and methoxy functional groups, has garnered attention due to its potential applications in synthetic chemistry and medicinal chemistry.
The structure of (E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene consists of a benzene ring substituted with two methoxy groups at the 1 and 4 positions, and a vinyl group attached to the 2 position, which is further nitro-substituted. This arrangement creates a highly reactive platform for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, researchers have been exploring the reactivity of this compound, particularly its utility in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group enhances its compatibility with palladium-catalyzed reactions, enabling the formation of biaryl and vinylic compounds with high efficiency.
One of the most compelling aspects of (E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene is its potential in drug discovery. The conjugated system and functional groups present in its structure suggest that it may exhibit biological activity upon further modification. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The nitro group, in particular, can be reduced to an amine, opening up possibilities for the development of pharmacophores similar to those found in existing therapeutic agents.
The synthesis of (E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene typically involves the nitration of 1,4-dimethoxybenzene followed by selective vinylation. Advances in synthetic methodologies have allowed for more efficient and scalable production processes, making this compound more accessible for research purposes. Techniques such as catalytic hydrogenation and metal-catalyzed coupling reactions have been optimized to improve yields and purity.
Recent studies have also highlighted the role of this compound in materials science. The extended π-system and electron-rich nature of (E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene make it a candidate for applications in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have demonstrated its ability to form stable radicals upon reduction, which could be leveraged in designing novel electronic materials with enhanced charge transport properties.
The versatility of (E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene extends to its role as a building block in polymer chemistry. Its ability to undergo polymerization reactions allows for the creation of conjugated polymers with tailored properties. These polymers have potential applications in flexible electronics, sensors, and coatings due to their tunable optical and electronic characteristics.
In conclusion, (E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene (CAS No. 40276-11-7) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and polymer chemistry. As research continues to uncover new synthetic pathways and functional modifications, the importance of this compound is likely to grow even further.
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